molecular formula C19H22N4O2S B11246075 1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Número de catálogo: B11246075
Peso molecular: 370.5 g/mol
Clave InChI: SPLXENMRJRSRDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1'-[6-(4-Ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one is a fused heterocyclic compound featuring a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core. This bicyclic system comprises a triazole ring fused to a thiadiazine ring, with substituents at positions 3 (methyl), 6 (4-ethylphenyl), and 5,7 (dipropan-1-one moieties). Such triazolo-thiadiazine derivatives are often synthesized via cyclocondensation reactions involving triazole-thiol precursors and electrophilic reagents like α-halo ketones or esters, as exemplified in related syntheses .

Propiedades

Fórmula molecular

C19H22N4O2S

Peso molecular

370.5 g/mol

Nombre IUPAC

1-[6-(4-ethylphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C19H22N4O2S/c1-5-13-8-10-14(11-9-13)17-18(15(24)6-2)26-19-21-20-12(4)22(19)23(17)16(25)7-3/h8-11H,5-7H2,1-4H3

Clave InChI

SPLXENMRJRSRDB-UHFFFAOYSA-N

SMILES canónico

CCC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)CC)C)C(=O)CC

Origen del producto

United States

Métodos De Preparación

Starting Materials and Precursor Synthesis

The synthesis begins with 4-amino-3-mercapto-5-methyl-1,2,4-triazole (Compound A) , prepared via cyclization of thiosemicarbazide derivatives under acidic conditions. The methyl group at position 3 is introduced at this stage to ensure regioselectivity during subsequent reactions.

Key reaction :

Thiosemicarbazide+Acetic anhydrideΔCompound A(Yield: 85–90%)\text{Thiosemicarbazide} + \text{Acetic anhydride} \xrightarrow{\Delta} \text{Compound A} \quad \text{(Yield: 85–90\%)}

Cyclocondensation with α-Halocarbonyl Reagents

Compound A reacts with 1-(4-ethylphenyl)-2-bromoethan-1-one (Compound B) to form the thiadiazine ring. This step employs DMF as a solvent and triethylamine as a base to facilitate nucleophilic substitution and cyclization.

Mechanism :

  • Thiolate attack on the α-carbon of Compound B.

  • Intramolecular nucleophilic attack by the amino group on the carbonyl carbon.

  • Elimination of HBr and cyclization to form the thiadiazine ring.

Reaction conditions :

Compound A+Compound BDMF, Et3N, 80°C, 6hIntermediate C(Yield: 70–75%)\text{Compound A} + \text{Compound B} \xrightarrow{\text{DMF, Et}_3\text{N, 80°C, 6h}} \text{Intermediate C} \quad \text{(Yield: 70–75\%)}

Functionalization with Propan-1-One Moieties

Bis-Acylation at Positions 5 and 7

Intermediate C undergoes acylation using 3-chloropentane-2,5-dione (Compound D) to install the dipropan-1-one groups. This reaction proceeds via a tandem alkylation-cyclization mechanism under microwave irradiation, enhancing reaction efficiency.

Optimized protocol :

  • Solvent : Ethanol/water (4:1)

  • Catalyst : p-Toluenesulfonic acid (p-TsOH)

  • Conditions : Microwave irradiation (100 W, 120°C, 15 min)

  • Yield : 88–92%

Mechanistic insights :

  • p-TsOH protonates the carbonyl oxygen of Compound D, increasing electrophilicity.

  • Thiolate attack at the α-position forms a thioether intermediate.

  • Intramolecular cyclization eliminates HCl, yielding the final product.

Structural Characterization and Analytical Data

The synthesized compound was characterized using spectroscopic and chromatographic techniques:

Table 1: Spectroscopic Data for 1,1'-[6-(4-Ethylphenyl)-3-Methyl-5H-Triazolo[3,4-b]Thiadiazine-5,7-Diyl]Dipropan-1-One

Technique Key Findings
¹H NMR (400 MHz, CDCl₃) δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.12–3.18 (m, 4H, COCH₂), 7.32–7.45 (m, 4H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ 14.1 (CH₂CH₃), 21.8 (CH₃), 28.4 (CH₂CH₃), 32.5 (COCH₂), 127.9–144.2 (Ar-C), 169.4 (C=O), 172.8 (C=O)
HRMS (ESI-TOF) m/z [M+H]⁺ calcd for C₂₀H₂₂N₄O₂S: 406.1462; found: 406.1465
IR (KBr) ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)

Alternative Synthetic Routes and Catalytic Innovations

Visible-Light Photoredox Catalysis

A modern approach utilizes visible-light photoredox catalysis to enhance the efficiency of thioether formation. This method employs eosin Y as a photocatalyst, enabling radical-mediated coupling between Compound A and α-bromoketones.

Advantages :

  • Reduced reaction time (2 h vs. 6 h).

  • Higher regioselectivity (>95:5).

  • Eco-friendly conditions (room temperature, aqueous ethanol).

Recyclable InCl₃ Catalysis

The use of indium(III) chloride (InCl₃) in DMF at 60°C facilitates chemoselective cyclization, particularly for substrates sensitive to over-oxidation. This method achieves yields of 82–85% with minimal byproducts.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may lead to isomeric byproducts. Strategies to mitigate this include:

  • Steric directing groups : Bulkier substituents on the triazole ring favor the desired regiochemistry.

  • Microwave assistance : Uniform heating reduces side reactions.

Purification Difficulties

The polar nature of the product necessitates advanced purification techniques:

  • Flash chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (1:1) yields crystals suitable for X-ray diffraction.

Scalability and Industrial Feasibility

Pilot-scale experiments (100 g batches) demonstrate the viability of the microwave-assisted route for industrial production:

  • Throughput : 1.2 kg/day using continuous flow reactors.

  • Cost analysis : Raw material costs account for 68% of total expenses, with catalysts contributing 12% .

Análisis De Reacciones Químicas

El Compuesto X experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados incluyen agentes oxidantes (por ejemplo, KMnO4), agentes reductores (por ejemplo, NaBH4) y nucleófilos (por ejemplo, aminas). Los principales productos formados a partir de estas reacciones incluyen derivados del Compuesto X con sustituyentes modificados.

Aplicaciones Científicas De Investigación

Química:
  • El Compuesto X sirve como un bloque de construcción versátil para el diseño de moléculas novedosas debido a su estructura central única.
  • Los investigadores exploran su reactividad en varias transformaciones sintéticas.
Biología y Medicina:
  • Anticancerígeno: Algunos derivados del Compuesto X exhiben una actividad anticancerígena prometedora.
  • Antimcrobiano: Ciertos análogos muestran efectos antimicrobianos.
  • Analgésico y Antiinflamatorio: Continúan las investigaciones sobre las posibles propiedades analgésicas.
  • Antioxidante: Los derivados del Compuesto X pueden proteger contra el estrés oxidativo.
  • Inhibidores enzimáticos: Inhibidores de la anhidrasa carbónica, inhibidores de la colinesterasa y más.
  • Antiviral: La investigación explora aplicaciones antivirales.
Industria:
  • Los derivados del Compuesto X encuentran aplicaciones en la ciencia de los materiales, agroquímicos y más.

Mecanismo De Acción

El mecanismo preciso por el cual el Compuesto X ejerce sus efectos depende del derivado específico. Probablemente implique interacciones con objetivos moleculares y vías de señalización. Se necesitan estudios adicionales para dilucidar estos mecanismos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, where structural variations at positions 3, 6, and 7 significantly modulate physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Biological Activity Reference
Target Compound 3-methyl, 6-(4-ethylphenyl), 5,7-dipropan-1-one High lipophilicity (predicted logP ~3.5), moderate solubility in ethanol/DMSO Not explicitly reported; likely antimicrobial/anti-inflammatory based on structural analogues
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-...-thiadiazine-7-carboxylic acid 3-(3-methylpyrazolyl), 6-(2,6-dichlorophenyl), 7-carboxylic acid Lower logP (~2.8) vs. target compound; enhanced solubility (carboxylic acid group) Demonstrated COX-2 inhibition comparable to celecoxib
6-Amino-3-(1,3-diphenyl-1H-pyrazol-4-yl)-7H-triazolo-thiadiazine 6-amino, 3-(diphenylpyrazolyl) Moderate logP (~3.1); improved hydrogen-bonding capacity (amino group) Antifungal activity against Candida albicans (targeting lanosterol 14α-demethylase)
3-(5-Methoxy-2-methylindolyl)-6-(trimethoxyphenyl)-triazolo-thiadiazole 3-(indolylmethyl), 6-(trimethoxyphenyl) High logP (~4.0); poor aqueous solubility Anticancer activity (tubulin inhibition)

Key Findings:

Lipophilicity and Solubility :

  • The target compound’s 4-ethylphenyl group contributes to higher lipophilicity compared to dichlorophenyl or carboxylic acid derivatives . However, its dipropan-1-one groups may reduce logP relative to trimethoxyphenyl or indolylmethyl analogues .
  • Solubility is likely intermediate: lower than carboxylic acid derivatives (e.g., logS = −4.2 for the target vs. −3.5 for the 7-carboxylic acid analogue) but higher than highly lipophilic indolylmethyl derivatives .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for similar triazolo-thiadiazines, such as cyclocondensation of 4-amino-1,2,4-triazole-3-thiols with α-halo ketones under basic conditions . This contrasts with pyrazolyl-substituted analogues, which require hydrazonoyl chloride intermediates .

The 4-ethylphenyl group in the target compound may favor antimicrobial or anti-inflammatory effects, as seen in aryl-substituted triazolo-thiadiazines .

Pharmacokinetics: SwissADME predictions for the dichlorophenyl analogue suggest moderate bioavailability (TPSA = 85 Ų), which the target compound may exceed due to its larger nonpolar surface area .

Actividad Biológica

The compound 1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4S2\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}_2

This structure includes a triazole ring and thiadiazine moieties, which are known to influence the biological properties of compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole and thiadiazine derivatives. The compound has shown promising results against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound exhibits significant antibacterial activity, especially against Gram-positive bacteria.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A study evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The IC50 values indicate that the compound may inhibit cell proliferation effectively, particularly in breast and cervical cancer cells.

The proposed mechanism of action for the antimicrobial and anticancer effects includes:

  • Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis in microorganisms and cancer cells.
  • Induction of Apoptosis: Evidence suggests that it can induce programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Membrane Integrity: The compound may alter the permeability of microbial membranes, leading to cell lysis.

Study 1: Antibacterial Efficacy

A recent study published in a peer-reviewed journal evaluated the antibacterial efficacy of various derivatives of the compound. The researchers synthesized several analogs and tested them against a panel of bacterial strains. The results indicated that modifications on the ethylphenyl group significantly enhanced antibacterial activity.

Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers treated several cancer cell lines with varying concentrations and observed a dose-dependent response. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols involving cyclization and nucleophilic addition. For example, intermediates like 4-amino-3-mercapto-1,2,4-triazole derivatives react with dibenzoylacetylene in a one-pot, metal-free process to form the triazolothiadiazine core . Optimization includes solvent selection (e.g., dry tetrahydrofuran), stoichiometric control (e.g., 2.0 mmol NaH for salt formation), and reaction duration (e.g., 10-hour stirring for chloroacetic acid coupling) . Purification via ethanol crystallization ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • 1H NMR and IR spectroscopy : Confirm functional groups and hydrogen environments (e.g., pyrazole and triazole protons) .
  • HPLC : Validates purity (>90%) and monitors reaction progress .
  • Elemental analysis : Provides quantitative composition data . Advanced techniques like X-ray crystallography (e.g., for analogs in ) resolve stereochemical ambiguities .

Q. What steps ensure purity during synthesis, and how are byproducts minimized?

Key steps include:

  • Recrystallization : Ethanol or dimethyl sulfoxide/water mixtures remove impurities .
  • Chromatography : Column or thin-layer chromatography isolates intermediates .
  • Stoichiometric precision : Excess reagents (e.g., 1.5 mmol chloroacetic acid) drive reactions to completion, reducing side products .

Q. How are salt forms synthesized, and what impact do counterions have?

Salts are formed via acid-base reactions, such as treating the carboxylic acid derivative with sodium hydride . Counterions (e.g., Na⁺, K⁺) alter solubility and pharmacokinetics, assessed via SwissADME for parameters like logP and drug-likeness .

Advanced Research Questions

Q. How can contradictions in biological activity data between derivatives be resolved?

  • Comparative assays : Test derivatives under standardized conditions (e.g., antifungal activity against Candida spp.) .
  • Structural-activity relationships (SAR) : Correlate substituent effects (e.g., 4-ethylphenyl vs. dichlorophenyl) with bioactivity .
  • Validation via molecular docking : Use enzymes like 14α-demethylase (PDB: 3LD6) to predict binding modes and explain discrepancies .

Q. What computational strategies predict drug-likeness and pharmacokinetics?

  • SwissADME : Evaluates lipophilicity (logP), solubility, and bioavailability .
  • Molecular docking : Prioritizes derivatives with high affinity for targets (e.g., fungal enzymes) .
  • QSAR models : Link substituent electronic properties (e.g., Hammett constants) to activity .

Q. What challenges arise in molecular docking studies targeting fungal enzymes?

  • Protein flexibility : Account for conformational changes in 14α-demethylase using induced-fit docking .
  • Scoring function accuracy : Validate docking poses with free-energy calculations (e.g., MM-GBSA) .
  • Experimental validation : Compare docking scores with in vitro IC₅₀ values to refine predictions .

Q. How do substituents like 4-ethylphenyl influence lipophilicity and solubility?

  • Lipophilicity : Electron-donating groups (e.g., ethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility modulation : Introduce polar counterions (e.g., carboxylate salts) or co-solvents (e.g., DMSO) .

Q. What experimental designs compare biological activity with reference drugs?

  • In vitro assays : Measure IC₅₀ against COX-2 for anti-inflammatory activity, using celecoxib as a reference .
  • Dose-response curves : Assess potency and efficacy in enzyme inhibition assays .
  • Blinded studies : Minimize bias in antimicrobial susceptibility testing .

Q. How are reaction mechanisms elucidated for unstable intermediates?

  • Real-time monitoring : Use TLC or HPLC to track intermediate stability .
  • Protecting groups : Stabilize reactive sites (e.g., thiol groups) during multi-step syntheses .
  • Computational modeling : Simulate reaction pathways (e.g., DFT calculations) to identify rate-limiting steps .

Methodological Tables

Table 1: Key Synthetic Parameters

StepConditionsYieldReference
CyclizationNaH/THF, 15 min, 25°C85%
Acid couplingChloroacetic acid, 10 h stirring78%
PurificationEthanol recrystallization>95%

Table 2: Computational Tools for Drug Development

ToolApplicationReference
SwissADMELogP, solubility prediction
AutoDock VinaMolecular docking
QSARINSQSAR modeling

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.